Oxygen(2-);titanium(2+)
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H8N4O3 |
|---|---|
Molecular Weight |
244.21 |
IUPAC Name |
oxygen(2-);titanium(2+) |
InChI |
InChI=1S/O.Ti/q-2;+2 |
InChI Key |
QCXGAVTUFVFJIT-UHFFFAOYSA-N |
SMILES |
[O-2].[Ti+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OTI |
Origin of Product |
United States |
Crystallographic Architectures and Polymorphism of Oxygen 2 ;titanium 2+
Anatase Phase of Oxygen(2-);titanium(2+): Structural Elucidations and Research Significance
Anatase is a metastable polymorph of titanium dioxide with a tetragonal crystal structure. researchgate.netinterchemic.com It belongs to the I4₁/amd space group. nih.gov In the anatase structure, each titanium (Ti⁴⁺) atom is coordinated to six oxygen (O²⁻) atoms, forming distorted TiO₆ octahedra. researchgate.net These octahedra share four edges, a key feature distinguishing it from the rutile phase. clemson.edu The arrangement of these octahedra results in a more open structure compared to rutile. numberanalytics.com
The lattice parameters of anatase are a = b ≠ c. This tetragonal geometry, with its specific arrangement of atoms, gives rise to its characteristic properties. researchgate.net Anatase is often the first phase of titanium dioxide to form during synthesis due to its low surface energy. interchemic.com
Research Significance:
Anatase is of significant research interest primarily due to its superior photocatalytic activity compared to other TiO₂ polymorphs. nih.gov This enhanced activity is attributed to several factors, including its larger band gap (approximately 3.2 eV) and the unique electronic band structure that facilitates the generation of electron-hole pairs under UV irradiation. nih.govchemicalbook.com These charge carriers are crucial for driving various chemical reactions, making anatase a key material in applications such as:
Photocatalysis: For the degradation of organic pollutants in water and air. titantio2.com
Solar Cells: Particularly in dye-sensitized solar cells (DSSCs) where it serves as a photoelectrode material. chemicalbook.com
Self-cleaning surfaces: Utilizing its ability to break down organic matter when exposed to light. alphachem.biz
The table below summarizes key crystallographic data for the anatase phase of Oxygen(2-);titanium(2+).
| Property | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/amd |
| Lattice Parameters | a = 3.784 Å, c = 9.515 Å |
| Density | 3.9 g/cm³ numberanalytics.com |
| Band Gap | ~3.2 eV nih.govchemicalbook.com |
Rutile Phase of Oxygen(2-);titanium(2+): Crystallographic Analyses and Advanced Studies
Rutile is the most stable and common natural form of titanium dioxide. wikipedia.org It possesses a tetragonal crystal structure, belonging to the P4₂/mnm space group. chemicalbook.comscribd.com In the rutile structure, each titanium (Ti⁴⁺) ion is coordinated with six oxygen (O²⁻) ions, forming TiO₆ octahedra. These octahedra are connected in a way that each shares two edges with neighboring octahedra, forming linear chains. clemson.educhemicalbook.comyoutube.com
The bond lengths in the rutile structure are approximately 1.96 Å for the titanium-oxygen bonds, with bond angles around 90° and 180°. titantio2.com This arrangement contributes to its high symmetry and stability. titantio2.com Rutile crystals often exhibit a prismatic or acicular growth habit, with a preferential orientation along the c-axis. wikipedia.org
Advanced Studies:
Advanced research on the rutile phase focuses on its unique optical and electronic properties. Rutile has one of the highest refractive indices of any known crystal at visible wavelengths, along with significant birefringence and high dispersion. wikipedia.org This makes it valuable for manufacturing certain optical elements, especially for longer visible and infrared wavelengths. wikipedia.org
While generally less photoactive than anatase, the rutile phase is attractive for photocatalytic applications that can utilize UV light near the visible region due to its lower band gap of about 3.0 eV. nih.gov
The table below presents key crystallographic data for the rutile phase of Oxygen(2-);titanium(2+).
| Property | Value |
| Crystal System | Tetragonal chemicalbook.comscribd.com |
| Space Group | P4₂/mnm chemicalbook.comscribd.com |
| Lattice Parameters | a = 4.5937 Å, c = 2.9587 Å scribd.com |
| Density | 4.25 g/cm³ numberanalytics.com |
| Band Gap | ~3.0 eV nih.gov |
Brookite Phase of Oxygen(2-);titanium(2+): Structural Characterization and Less Common Polymorph Research
Brookite is the orthorhombic variant of titanium dioxide and is significantly rarer than anatase and rutile. wikipedia.org It has a more complex crystal structure, belonging to the Pcab space group. numberanalytics.comwikipedia.org The brookite structure is composed of distorted TiO₆ octahedra, where each octahedron shares three edges with adjacent octahedra. clemson.eduwikipedia.org This arrangement results in a larger unit cell volume compared to both anatase and rutile, containing eight TiO₂ formula units. numberanalytics.comwikipedia.org
The orthorhombic crystal system of brookite gives it distinct optical and electrical properties, with its lower symmetry potentially leading to anisotropic characteristics. numberanalytics.com
Less Common Polymorph Research:
Research into brookite has been less frequent compared to anatase and rutile, partly due to the challenges in synthesizing it in a pure form. nih.govresearchgate.net However, with advancements in material synthesis, there is growing interest in brookite's potential applications. acs.org Studies have shown that brookite exhibits photocatalytic activity and may even have higher photoactivity than anatase in certain reactions. nih.govwikipedia.org
The table below summarizes the key crystallographic data for the brookite phase of Oxygen(2-);titanium(2+).
| Property | Value |
| Crystal System | Orthorhombic numberanalytics.comwikipedia.org |
| Space Group | Pcab numberanalytics.comwikipedia.org |
| Lattice Parameters | a = 5.4558 Å, b = 9.1819 Å, c = 5.1429 Å wikipedia.org |
| Density | 4.12 g/cm³ numberanalytics.com |
| Band Gap | ~3.3-3.4 eV nih.govresearchgate.net |
High-Pressure and Metastable Phases of Oxygen(2-);titanium(2+)
Beyond the common polymorphs of anatase, rutile, and brookite, titanium dioxide can form several other phases under high-pressure conditions or as metastable structures. wikipedia.orgaip.org These less common phases often possess unique properties that are the subject of ongoing research. aip.org
Some of the notable high-pressure and metastable phases include:
TiO₂(II) (Columbite-type): This high-pressure phase can be formed by compressing anatase or brookite. aip.org It has an orthorhombic crystal structure.
Akaogiite: A monoclinic high-pressure phase. wikipedia.org
Baddeleyite-type: A high-pressure phase of TiO₂. wikipedia.org
Cotunnite-type: This phase is claimed to be one of the hardest known oxides. wikipedia.org
TiO₂(B): A metastable polymorph that can be synthesized from the hydrolysis of certain titanium compounds followed by heating. nih.gov
The synthesis and characterization of these high-pressure phases are often challenging, requiring specialized equipment like diamond anvil cells or shock-wave synthesis techniques. aip.orgscientific.net Understanding the formation and properties of these phases is crucial for expanding the potential applications of titanium dioxide in extreme environments and for developing new materials with enhanced functionalities. aip.orgacademax.com
Phase Transition Mechanisms and Kinetics in Oxygen(2-);titanium(2+) Systems
The phase transformations between the different polymorphs of titanium dioxide are a critical area of study, as the resulting phase significantly influences the material's properties. These transitions are generally irreversible and are influenced by factors such as temperature, particle size, and the presence of impurities. researchgate.netsrce.hr
Anatase to Rutile Transformation:
The transformation from the metastable anatase phase to the stable rutile phase is the most extensively studied transition. researchgate.net This transformation is irreversible and typically occurs at temperatures ranging from 400°C to 1200°C. srce.hr The kinetics of this transformation can be complex and are often described using models like the Avrami equation. scientific.net The process is generally understood to involve nucleation and growth, where rutile nuclei form at the interfaces of anatase particles and then grow. srce.hrmpg.de The activation energy for this transformation can vary depending on the experimental conditions. scientific.net
Brookite to Rutile Transformation:
The transformation of brookite to rutile is less studied but is also an irreversible process that occurs at elevated temperatures, typically between 500°C and 600°C. researchgate.net Some studies suggest a direct transformation from brookite to rutile, while others propose an indirect pathway where brookite first transforms to anatase, which then converts to rutile. acs.orgrsc.org The exact mechanism can be influenced by the presence of other phases and the specific experimental conditions. acs.org More recent research suggests that under certain conditions, brookite may first transform to the TiO₂-II (columbite) structure before converting to rutile. acs.org
Key Factors Influencing Phase Transitions:
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for phase transformation. researchgate.netsrce.hr
Particle Size: The stability of the different phases can be size-dependent, with anatase being more stable at smaller particle sizes. researchgate.net
Impurities and Dopants: The presence of other elements can either promote or inhibit phase transformations. researchgate.net
Crystallographic Defects and Their Influence on Oxygen(2-);titanium(2+) Material Behavior
Crystallographic defects, which are interruptions of the regular patterns of atoms in a crystal, can significantly influence the properties and behavior of titanium dioxide materials. These defects can be point defects (vacancies, interstitials), line defects (dislocations), or planar defects (grain boundaries, stacking faults).
In rutile, for example, oxygen vacancies can occur when the material is formed under reducing conditions. These vacancies are often coupled with the presence of Ti³⁺ centers to maintain charge neutrality. wikipedia.org The presence of such defects can impact the electronic and photocatalytic properties of the material.
Grain boundaries, which are interfaces between different crystal orientations, can also play a crucial role. For instance, in the anatase-to-rutile phase transformation, grain boundary defects can influence the kinetics of the transformation. researchgate.net
The controlled introduction of defects, or "defect engineering," is an emerging strategy to tailor the properties of titanium dioxide for specific applications. By creating defects, it is possible to modify the electronic band structure, enhance light absorption, and improve the efficiency of charge separation and transport, all of which are critical for applications like photocatalysis and solar energy conversion.
Orientational Relationships in Epitaxial Oxygen(2-);titanium(2+) Thin Films
Epitaxial thin films of titanium dioxide, where the crystal lattice of the film has a well-defined orientation with respect to the substrate, are of great interest for various electronic and optical applications. The crystallographic orientation of the TiO₂ film is determined by the choice of substrate and the deposition conditions.
For example, epitaxial anatase TiO₂ thin films can be grown on substrates like lanthanum aluminate (LaAlO₃), while epitaxial rutile TiO₂ thin films can be grown on substrates such as sapphire (α-Al₂O₃). researchgate.net High-resolution transmission electron microscopy (HRTEM) is a key technique used to investigate the atomic arrangement at the film-substrate interface and to determine the specific orientational relationships. researchgate.net
Theoretical Frameworks and Electronic Band Structure of Oxygen 2 ;titanium 2+
Density Functional Theory (DFT) Applications in Oxygen(2-);titanium(2+) Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of titanium dioxide. bohrium.comresearchgate.net It allows for accurate calculations of the structural, electronic, and optical characteristics of TiO₂'s different crystalline phases, primarily anatase, rutile, and brookite. researchgate.netscientific.netrsc.org DFT studies have been instrumental in understanding the electronic band structure, density of states (DOS), and the nature of chemical bonding in TiO₂. scientific.netijcce.ac.ir
First-principles calculations based on DFT can reveal the contributions of titanium and oxygen atomic orbitals to the valence and conduction bands. scientific.nettandfonline.com For instance, the valence band is predominantly formed by O-2p orbitals, while the conduction band is mainly composed of Ti-3d orbitals. tandfonline.comresearchgate.net This fundamental understanding is critical for applications such as photocatalysis and photovoltaics. ijcce.ac.ir DFT is also employed to study the effects of doping and surface defects on the material's properties, providing a theoretical basis for experimental work aimed at enhancing its performance. bohrium.comresearchgate.net
Different exchange-correlation functionals are used within the DFT framework to improve the accuracy of the calculations. For example, the Generalized Gradient Approximation (GGA) and the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional are commonly used, with HSE06 often providing band gap values that are in excellent agreement with experimental data. ijcce.ac.irresearchgate.net
Table 1: Comparison of DFT Functionals for TiO₂ Band Gap Calculation
| Functional | Calculated Band Gap (eV) - Rutile | Calculated Band Gap (eV) - Anatase | Reference |
| GGA-PBEsol | ~3.36 (with U and SOC) | - | researchgate.net |
| HSE06 | 3.05 (bulk-like) | - | acs.org |
| PBE-1/2 | 2.94 (surface) | 2.94 (surface) | acs.org |
| Tran-Blaha Modified Becke-Johnson | 3.00 | 2.52 | scispace.com |
| LDA | 1.55 | - | aps.org |
Note: The calculated band gap values can vary depending on the specific computational setup and the phase of TiO₂ being studied.
Band Gap Engineering Strategies for Oxygen(2-);titanium(2+)
A significant limitation of pristine TiO₂ for solar energy applications is its wide band gap (approximately 3.2 eV for anatase and 3.0 eV for rutile), which restricts its absorption of light primarily to the ultraviolet (UV) region of the solar spectrum. core.ac.uk To overcome this, various band gap engineering strategies are being explored to enable TiO₂ to absorb visible light.
One of the most effective strategies is doping with other elements. Introducing dopants into the TiO₂ crystal lattice can create new energy levels within the band gap or shift the positions of the valence and conduction bands, thereby reducing the energy required for electron excitation. core.ac.ukolemiss.edu Both metal and non-metal doping have been extensively investigated. For example, doping with transition metals like iron (Fe) and manganese (Mn) has been shown to narrow the band gap and shift the absorption edge into the visible or even infrared regions. core.ac.uk Similarly, non-metal doping with elements like nitrogen (N) or carbon (C) can also introduce impurity levels and enhance visible light absorption. bohrium.comtandfonline.com
Another approach involves creating defects in the TiO₂ structure, such as oxygen vacancies. These vacancies can introduce defect energy levels within the band gap, leading to a reduction in the band gap energy and improved visible light activity. mdpi.com Furthermore, the atomic configuration of TiO₂ surfaces can be tuned to create visible-light responsive photocatalysts. rsc.org The creation of heterostructures, such as combining TiO₂ with other semiconductors or materials like reduced graphene oxide, can also be an effective strategy for band gap engineering and improving charge separation. acs.org
Electronic Structure Modulation through Doping and Defects in Oxygen(2-);titanium(2+)
The electronic structure of TiO₂ can be precisely modulated through the introduction of dopants and the controlled creation of defects. ijcce.ac.ir This modulation is key to tailoring its properties for specific applications.
Doping with different elements can lead to various changes in the electronic properties. For instance, scandium (Sc) doping has been shown to convert intrinsically n-type TiO₂ into a p-type semiconductor by generating shallow acceptor levels. ijcce.ac.irijcce.ac.ir The concentration of the dopant plays a crucial role; increasing the dopant concentration can lead to a higher density of states near the Fermi level, potentially improving conductivity. ijcce.ac.ir Doping with elements like fluorine (F), hydrogen (H), and nitrogen (N) can induce half-metallic behavior, while doping with potassium (K), boron (B), iodine (I), or carbon (C) can lead to full metallic behavior. tandfonline.comresearchgate.net
Oxygen vacancies are one of the most common and influential types of defects in TiO₂. researchgate.net The formation of oxygen vacancies creates excess electrons that are typically localized on the neighboring titanium atoms, formally reducing them from Ti⁴⁺ to Ti³⁺. acs.org These defects introduce occupied states within the band gap, which can significantly alter the electronic and catalytic properties of the material. acs.org The energy of these defect states depends on the specific crystal face of TiO₂. acs.org The presence of oxygen vacancies can enhance the adsorption of molecules and play a crucial role in catalytic reactions. researchgate.netresearchgate.net
Table 2: Effect of Doping on the Electronic Properties of TiO₂
| Dopant | Effect on TiO₂ | Reference |
| Scandium (Sc) | Converts n-type to p-type | ijcce.ac.irijcce.ac.ir |
| Fluorine (F), Hydrogen (H), Nitrogen (N) | Induces half-metallic behavior | tandfonline.comresearchgate.net |
| Potassium (K), Boron (B), Iodine (I), Carbon (C) | Induces full metallic behavior | tandfonline.comresearchgate.net |
| Thulium (Tm) | Reduces band gap by introducing 4f states | spiedigitallibrary.org |
| Niobium (Nb) | May lead to n-conducting TiO₂ | aps.org |
Exciton (B1674681) Dynamics and Charge Carrier Transport in Oxygen(2-);titanium(2+)
Upon photoexcitation, TiO₂ generates electron-hole pairs, known as excitons. The dynamics of these excitons, including their diffusion, dissociation, and the subsequent transport of charge carriers (electrons and holes), are fundamental processes that govern the efficiency of TiO₂-based devices.
In pristine TiO₂, the timescale for electron trapping is on the order of a few nanoseconds, while hole trapping can occur on a much faster timescale of femtoseconds to picoseconds. nih.gov The mobility of charge carriers is a critical factor. However, in materials like polycrystalline TiO₂ nanotubes, electron mobility can be limited by the presence of exciton-like trap states. yale.edu These trap states can arise from defects and can significantly hinder the efficient transport of electrons. yale.edu
In heterojunction systems, such as those formed between TiO₂ and organic dyes or other semiconductors, the interfacial charge transfer dynamics are crucial. For instance, in porphyrin J-aggregate/TiO₂ complexes, a strong charge-transfer coupling facilitates rapid electron injection from the porphyrin to the TiO₂ conduction band, occurring in less than 80 femtoseconds. researchgate.net The delocalization of the hole on the J-aggregate can slow down the back electron transfer process, leading to better charge separation. researchgate.net The efficiency of charge carrier collection depends on factors like light absorption, exciton diffusion length, and charge carrier mobility. nih.govmdpi.com
First-Principles Calculations of Optical and Electronic Properties of Oxygen(2-);titanium(2+)
First-principles calculations, primarily based on DFT, are powerful tools for predicting and understanding the optical and electronic properties of TiO₂. scientific.netpreprints.org These calculations can provide detailed information about the band structure, density of states, and optical absorption spectra. scientific.netresearchgate.net
Theoretical studies have shown that the anatase phase of TiO₂ generally has a wider band gap than the rutile phase. scientific.net First-principles calculations can also determine other important optical properties like the dielectric constant and refractive index, which are crucial for applications in devices like dye-sensitized solar cells (DSSCs). scientific.net The high dielectric constant of TiO₂ helps to prevent electron-hole recombination. scientific.net
Calculations of the optical absorption spectrum of TiO₂ confirm that it primarily absorbs in the UV region. scientific.net By modeling the effects of doping, these calculations can predict how the absorption spectrum can be shifted into the visible range. For example, doping with thulium (Tm) has been theoretically shown to reduce the band gap of anatase TiO₂ by introducing Tm 4f states, resulting in a redshift of the optical absorption edge. spiedigitallibrary.org These theoretical predictions are invaluable for guiding the experimental design of more efficient TiO₂-based materials. bohrium.com
Theoretical Insights into Surface Reactivity and Adsorption on Oxygen(2-);titanium(2+)
The surface of titanium dioxide is where many of its important chemical and physical processes occur, including photocatalysis and adsorption. Theoretical studies, particularly those using DFT, provide atomic-level insights into the reactivity of TiO₂ surfaces and the mechanisms of molecular adsorption. scispace.comkarazin.ua
The properties of TiO₂ surfaces are highly dependent on their crystallographic orientation. The rutile (110) and anatase (101) surfaces are among the most stable and have been extensively studied. bohrium.com Theoretical calculations can determine the relaxed atomic structures of these surfaces and identify the most favorable adsorption sites for various molecules. acs.org For example, DFT calculations have been used to study the adsorption of carbon monoxide (CO) on the rutile (110) surface, showing a preference for binding to the five-fold coordinated titanium sites. acs.org
The presence of surface defects, such as oxygen vacancies, can dramatically alter the surface reactivity. acs.org These vacancies can act as active sites for the adsorption and dissociation of molecules. researchgate.netbohrium.com Theoretical studies have shown that oxygen vacancies can lower the energy barrier for certain reactions, thereby enhancing the catalytic activity of the TiO₂ surface. researchgate.net Furthermore, the adsorption of molecules like water and organic acids has been widely investigated theoretically to understand the fundamental interactions at the TiO₂-adsorbate interface, which is crucial for applications in areas like biomaterials and dye-sensitized solar cells. karazin.uabohrium.com
Advanced Synthesis Methodologies for Tailored Oxygen 2 ;titanium 2+ Architectures
The synthesis of titanium(II) oxide, chemically represented as Oxygen(2-);titanium(2+), has evolved significantly, with a strong focus on creating tailored architectures to enhance its properties for various applications. Advanced methodologies now allow for precise control over the size, shape, crystallinity, and morphology of TiO nanoparticles, thin films, nanofibers, and other complex structures.
Surface and Interface Engineering of Oxygen 2 ;titanium 2+
Surface Hydroxylation and Adsorption Characteristics of Oxygen(2-);titanium(2+)
The degree of hydroxylation can be intentionally enhanced through various treatments. For instance, treating commercial titanium dioxide powder with alkaline hydrogen peroxide can increase the surface hydroxyl group density to 12.0 OH/nm². nih.gov This process particularly boosts the quantity of terminal hydroxyl groups, which can raise the isoelectric point and positive surface charge in aqueous environments. nih.gov The presence of these hydroxyl groups is critical as they can act as trapping sites for charge carriers, improving photocatalytic efficiency. nih.gov
Different crystal faces of titania exhibit distinct hydroxylation patterns and adsorption behaviors. On a fully hydroxylated surface, two main types of hydroxyl groups are present: terminal -OH groups bound to a single titanium ion and bridging -OH groups linked to two titanium ions. nih.gov The relative abundance of these groups depends on the specific crystal plane. nih.gov
The adsorption properties of titania are not only dependent on hydroxylation but also on its inherent electronic state. An oxidized TiO₂ surface, which is electron-poor, exhibits different adsorption behaviors compared to a reduced surface. aip.org First-principles calculations have been employed to study the adsorption of various corrosive species found in oil and gas fields, such as Cl⁻, HS⁻, S²⁻, HCO₃⁻, and CO₃²⁻, on the TiO₂(100) surface. mdpi.com These studies reveal that the corrosive ions preferentially adsorb at bridge sites, engaging in chemical adsorption through charge transfer and orbital hybridization with the surface titanium atoms. mdpi.com
The adsorption of other molecules, like cobalt ions in high-temperature water, has also been investigated. tandfonline.com The adsorption process is found to be endothermic, and the specific surface area is not the dominant factor for adsorption at elevated temperatures. tandfonline.com Furthermore, the adsorption of dyes is a key characteristic, particularly for applications like dye-sensitized solar cells. researchgate.net The surface morphology, such as the presence of acicular nanocrystals, can significantly increase the surface area and, consequently, the amount of dye adsorbed. researchgate.net
| Adsorbate | Key Findings | References |
| Water (Hydroxylation) | Formation of terminal and bridging hydroxyl groups. Enhanced hydroxylation can increase surface charge and photocatalytic activity. | nih.govnih.gov |
| Corrosive Ions (Cl⁻, HS⁻, etc.) | Preferential adsorption at bridge sites on the TiO₂(100) surface through chemical adsorption. | mdpi.com |
| Cobalt Ions | Endothermic adsorption process in high-temperature water; specific surface area is not the primary factor. | tandfonline.com |
| Dyes | Adsorption increases with surface area, which can be enhanced by specific surface nanostructures. | researchgate.net |
| H atoms | Strong interaction with the stoichiometric TiO₂(110) surface, leading to different charge transfer processes on reduced or oxidized surfaces. | aip.org |
Heterojunction Formation with Other Semiconductors for Enhanced Oxygen(2-);titanium(2+) Functionality
Creating heterojunctions by combining titanium(II) oxide with other semiconductors is a highly effective strategy to enhance its functionality, particularly in photocatalysis. nih.govoaepublish.comresearchgate.net This approach addresses the limitations of pure TiO₂, such as its wide bandgap which restricts its activity to the UV portion of the solar spectrum. oaepublish.com
The core principle behind heterojunctions is the alignment of energy bands between TiO₂ and the partner semiconductor, which facilitates the separation of photogenerated electron-hole pairs, reduces their recombination rate, and can extend the light absorption range into the visible spectrum. nih.govoaepublish.com Several types of heterojunctions can be formed with TiO₂, including conventional type-I and type-II, p-n, Z-scheme, and S-scheme heterojunctions. oaepublish.comresearchgate.net
Type-II Heterojunctions: This is a common and effective configuration. For instance, when TiO₂ is combined with tin oxide (SnO₂), a type-II heterojunction is formed. gexinonline.com The conduction band of SnO₂ acts as a sink for photogenerated electrons from TiO₂, while holes move to the valence band of TiO₂. This spatial separation of charges prolongs their lifetime and enhances photocatalytic efficiency. gexinonline.com Similarly, heterostructures with cuprous oxide (Cu₂O) can optimize charge transfer paths and improve reactivity under solar light. mdpi.com
Z-Scheme and S-Scheme Heterojunctions: These more complex architectures have gained significant attention for their ability to achieve even more efficient charge separation and maintain high redox potentials. nih.govoaepublish.com
The choice of the partner semiconductor is crucial. Materials like metal oxides (e.g., SnO₂, Cu₂O) and metal sulfides are often used. nih.gov The resulting composite materials not only benefit from improved charge separation but can also exhibit enhanced adsorption of reactants, like CO₂, further boosting their photocatalytic performance. nih.gov
| Heterojunction System | Type | Key Advantages | References |
| TiO₂ / SnO₂ | Type-II | Enhanced charge carrier lifetime due to spatial separation of electrons and holes. | gexinonline.com |
| TiO₂ / Cu₂O | Type-II | Optimized charge transfer paths and improved visible light reactivity. | mdpi.com |
| All-Solid-State Z-Scheme | Z-Scheme | Gaining significant research interest for efficient charge separation. | nih.gov |
Noble Metal Deposition and Plasmon Resonance Effects on Oxygen(2-);titanium(2+)
Depositing noble metal nanoparticles, such as gold (Au) and silver (Ag), onto the surface of titanium(II) oxide is a widely employed technique to enhance its photocatalytic and photoelectronic properties. rsc.orgresearchgate.net This enhancement is primarily attributed to two synergistic effects: the formation of a Schottky barrier and the phenomenon of localized surface plasmon resonance (LSPR).
The deposition of noble metals creates a Schottky barrier at the metal-semiconductor interface, which can act as an electron sink, effectively trapping photogenerated electrons from the TiO₂ conduction band. This process suppresses the recombination of electron-hole pairs, thereby increasing the quantum efficiency of photocatalytic reactions. rsc.orgmdpi.com
The LSPR effect is a collective oscillation of conduction electrons in the noble metal nanoparticles, excited by incident light of a specific wavelength, typically in the visible range. rsc.orgresearchgate.netscientific.net This resonance leads to a strong absorption of visible light and the generation of an enhanced local electromagnetic field near the nanoparticle surface. ingentaconnect.com This amplified field can, in turn, increase the rate of electron-hole pair generation in the adjacent TiO₂, effectively sensitizing the wide-bandgap semiconductor to visible light. rsc.orgingentaconnect.com
The characteristics of the LSPR effect, such as the peak absorption wavelength, are dependent on the size, shape, and distribution of the deposited noble metal nanoparticles, as well as the surrounding dielectric medium (the TiO₂ matrix). scientific.net For example, Au nanoparticles on TiO₂ can exhibit an absorption peak in the range of 530–570 nm. ingentaconnect.com
Various methods, including impregnation, photodeposition, and spray pyrolysis, are used to deposit noble metals onto TiO₂. rsc.orgresearchgate.netingentaconnect.com Photocatalytic deposition is a particularly promising approach as it can lead to well-defined metal structures with strong adhesion to the TiO₂ surface. rsc.orgresearchgate.net
| Noble Metal | Deposition Method | Key Effects | References |
| Gold (Au) | Impregnation, Spray Pyrolysis | LSPR in the visible range (e.g., 530-570 nm), enhanced photocatalytic activity under UV/visible light. | researchgate.netingentaconnect.com |
| Silver (Ag) | Impregnation, Photodeposition | LSPR effect, acts as an electron trap to facilitate charge separation, enhancing photocatalytic CO₂ reduction. | mdpi.comrsc.org |
| Platinum (Pt), Palladium (Pd) | Photodeposition, Sol-gel | Formation of Schottky contact, improved photocatalytic activity in applications like nitrogen oxide oxidation. | rsc.orgmdpi.com |
Non-Metal Doping (e.g., N, C, S, F) for Electronic Structure Modification of Oxygen(2-);titanium(2+)
Doping titanium(II) oxide with non-metal elements is a key strategy for modifying its electronic structure to enhance its performance, particularly for visible-light-driven photocatalysis. mdpi.commdpi.com By introducing elements like nitrogen (N), carbon (C), sulfur (S), or fluorine (F) into the TiO₂ lattice, new energy states are created within the band gap, which can narrow the effective band gap and allow for the absorption of lower-energy visible light photons. mdpi.comaip.org
The specific effects of non-metal doping depend on the dopant element and its location within the TiO₂ crystal lattice (either substituting an oxygen atom or residing in an interstitial position).
Nitrogen (N) Doping: N-doping is one of the most extensively studied methods. bohrium.com Substitutional nitrogen, which replaces an oxygen atom, is considered the most active form. mdpi.com This substitution leads to the mixing of N 2p orbitals with the O 2p orbitals, causing an upward shift of the valence band edge and a reduction in the band gap. mdpi.comaip.org
Carbon (C) Doping: Carbon doping can also introduce states within the band gap. acs.orgresearchgate.net Theoretical studies suggest that carbon dopants can result in transition energies that align well with the peak of the solar spectrum, making them potentially efficient for photoconversion. acs.org
Sulfur (S) and Boron (B) Doping: Sulfur dopants have been shown to have low formation energy and can reduce the transition energy. acs.org Boron doping can lead to reduced particle size, higher surface area, and improved charge separation. mdpi.commdpi.com
Fluorine (F) Doping: Fluorine, being highly electronegative, tends to have filled states below the valence band and can lead to the formation of Ti³⁺ ions due to charge compensation. researchgate.net
Computational methods, such as density functional theory (DFT), have been instrumental in understanding the electronic structure modifications induced by non-metal dopants. mdpi.comresearchgate.net Experimental characterization techniques like X-ray photoelectron spectroscopy (XPS) confirm the bonding of these dopants on the photocatalyst surface and the resulting changes in electronic properties. nih.gov
| Dopant | Typical Position | Effect on Electronic Structure | References |
| Nitrogen (N) | Substitutional | Mixing of N 2p and O 2p orbitals, raising the valence band edge, narrowing the band gap. | mdpi.comaip.org |
| Carbon (C) | Substitutional | Creates states in the band gap, can lead to efficient visible light absorption. | acs.orgresearchgate.net |
| Sulfur (S) | Substitutional | Low formation energy, reduces the transition energy. | acs.org |
| Fluorine (F) | Substitutional | Forms filled states below the valence band, can induce Ti³⁺ formation. | researchgate.net |
| Boron (B) | Substitutional | Introduces states high in the band gap, can improve charge separation. | mdpi.commdpi.com |
Metal Doping (e.g., Cu, Sc, Fe) for Electronic Structure Modification of Oxygen(2-);titanium(2+)
Incorporating metal ions into the titanium(II) oxide lattice is another effective method to alter its electronic structure and enhance its functional properties. mdpi.commdpi.com Metal dopants typically substitute titanium ions in the crystal lattice, introducing impurity states within the band gap or modifying the conduction and valence bands. mdpi.comnih.gov This can lead to a narrowed band gap, improved visible light absorption, and a reduction in the recombination of photogenerated electron-hole pairs. mdpi.comnih.gov
The specific effects of metal doping are highly dependent on the chosen metal ion, its concentration, and its valence state.
Copper (Cu) Doping: The effect of copper doping can be complex. Some studies report that Cu doping can be effective for visible-light photocatalysis by enhancing charge separation. arxiv.org However, other research suggests that Cu ions might also lead to a reduction in photocatalytic activity. arxiv.org First-principles calculations indicate that Cu 3d states can appear at the top of the valence band, contributing to band gap narrowing. arxiv.org
Iron (Fe) Doping: Iron is a commonly studied dopant. The introduction of Fe ions can create defect levels within the band gap, which may act as trapping centers for charge carriers, thereby promoting charge separation. mdpi.com
Scandium (Sc) Doping: While not as extensively studied as Cu or Fe, other transition metals are also explored. Theoretical calculations have been used to analyze the electronic structures of TiO₂ doped with a wide range of transition metals, indicating that most can narrow the band gap and improve photoreactivity. nih.gov
The introduction of metal dopants can also influence the formation of intrinsic defects like Ti³⁺ and oxygen vacancies on the TiO₂ surface, which in turn affects the material's performance in applications such as dye-sensitized solar cells. researchgate.net It has been confirmed that the bulk modification of TiO₂ through metal ion doping is an effective way to control electronic properties and reduce the band gap. mdpi.com
| Dopant | Key Effects on Electronic Structure | Potential Impact on Performance | References |
| Copper (Cu) | Introduces Cu 3d states near the valence band, leading to band gap narrowing. | Can enhance visible-light photocatalysis and charge separation, but effects can be concentration-dependent. | arxiv.org |
| Iron (Fe) | Creates defect levels in the band gap that can act as charge trapping centers. | Can promote charge separation and improve photocatalytic activity. | mdpi.com |
| Various Transition Metals | Can narrow the band gap and introduce impurity states. | Generally improves photoreactivity and extends light absorption into the visible range. | nih.gov |
| Niobium (Nb) | Reduces the band gap and can improve charge carrier injection efficiency. | Enhances electronic properties for applications like perovskite solar cells. | mdpi.com |
Core-Shell Structures and Encapsulation Strategies for Oxygen(2-);titanium(2+) Composites
Designing core-shell structures and employing encapsulation strategies are advanced methods for creating multifunctional titanium(II) oxide composites with tailored properties. frontiersin.orgmdpi.com This approach involves coating a core material with a shell of TiO₂ or, conversely, encapsulating TiO₂ nanoparticles within a shell of another material.
These architectures offer several advantages:
Enhanced Stability and Performance: A shell can protect the core material from degradation or agglomeration, thereby improving the stability and durability of the composite. For example, a TiO₂ shell can buffer the large volume changes of an α-Fe₂O₃ core during lithium-ion battery cycling, leading to high-performance energy storage. frontiersin.org
Synergistic Functionalities: Combining different materials in a core-shell geometry allows for the integration of their respective properties. For instance, a carbon core with a TiO₂ shell (C@TiO₂) can leverage the conductivity of carbon and the photoactivity of titania. mdpi.com
Controlled Interfacial Properties: The interface between the core and shell can be engineered to facilitate specific processes, such as efficient charge transfer in photocatalytic applications or controlled release in biomedical contexts.
Tailored Optical and Electronic Properties: The shell material can modify the optical properties of the core. For example, coating TiO₂ with a SiO₂ shell (TiO₂@SiO₂) can alter its surface properties. acs.org
The synthesis of these structures often involves multi-step processes. A common approach is to first synthesize the core particles and then coat them with the shell material using techniques like hydrothermal methods, sol-gel processes, or atomic layer deposition. acs.orgresearchgate.net For example, hollow peanut-like TiO₂ spheres can be synthesized and then coated with silicon oxide to form TiO₂@SiO₂ core-shell structures. researchgate.net Similarly, a facile synthesis has been developed for TiO₂–SiO₂–P₂O₅/CaO composites with a core-shell structure for bone implantation applications. acs.org
| Core Material | Shell Material | Key Features and Applications | References |
| α-Fe₂O₃ | TiO₂ | Tunable buffer chamber, improved cycling stability for lithium-ion batteries. | frontiersin.org |
| Carbon (Resin-derived) | TiO₂ | Combines conductivity of carbon with photoactivity of TiO₂, used in photocatalysis. | mdpi.com |
| TiO₂ | SiO₂ | Altered surface properties, potential for electrorheological fluids. | researchgate.net |
| CaO or ZnO | TiO₂–SiO₂–P₂O₅ | Bioactive properties, designed for bone implantation. | acs.org |
Surface Passivation and Stabilization Techniques for Oxygen(2-);titanium(2+)
Surface passivation and stabilization are crucial for maintaining the performance and extending the lifetime of titanium(II) oxide nanoparticles, especially when used in complex environments or as part of composite materials. acs.orgresearchgate.net Untreated TiO₂ surfaces can be highly reactive, particularly under UV irradiation, which can lead to photocatalytic degradation of surrounding materials or agglomeration of the nanoparticles themselves.
Surface Passivation involves coating the TiO₂ nanoparticles with an inert layer to suppress their inherent photocatalytic activity. This is particularly important when TiO₂ is used as a UV absorber in polymer coatings or cosmetics, where degradation of the organic matrix is undesirable.
Inorganic Coatings: Materials like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are commonly used to form a thin, inert shell around the TiO₂ core. researchgate.net This shell acts as a physical barrier, preventing direct contact between the photoactive TiO₂ surface and the surrounding medium.
Organic Coatings: Silane coupling agents, such as 3-glycidyloxypropyltrimethoxysilane (GLYMO), can be grafted onto the TiO₂ surface. researchgate.net This not only passivates the surface but also improves the compatibility and dispersion of the nanoparticles within a polymer matrix. researchgate.net
Stabilization refers to techniques that prevent the agglomeration of TiO₂ nanoparticles in suspensions, which is essential for creating stable nanofluids and ensuring uniform properties in coatings.
pH Adjustment: The surface charge of TiO₂ particles in an aqueous suspension is highly dependent on the pH. By adjusting the pH, the electrostatic repulsion between particles can be maximized, leading to stable, well-dispersed suspensions. acs.orgmdpi.com For example, adjusting the pH to around 11 can effectively prevent re-agglomeration. mdpi.com
Use of Surfactants: Surfactants can adsorb onto the particle surface, providing steric or electrostatic stabilization. rsc.org The synergistic effect between TiO₂ particles and surfactants can be used to generate and stabilize foams. rsc.org
Freeze-Drying: This technique can be used to dry TiO₂ precipitates while minimizing particle packing and sintering. psu.edu It is an effective way to stabilize the high-surface-area anatase phase at relatively high temperatures. psu.edu
These techniques are vital for translating the unique properties of nanoscale TiO₂ into practical, large-scale applications by ensuring their long-term stability and compatibility with other materials.
Advanced Characterization Techniques in Oxygen 2 ;titanium 2+ Research
X-ray Diffraction (XRD) and Rietveld Refinement for Structural Analysis of Oxygen(2-);titanium(2+)
X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like titanium dioxide. It provides critical information about the phase composition (anatase, rutile, or brookite), crystal structure, lattice parameters, and crystallite size. ijsrst.comnih.govarxiv.org The analysis of XRD patterns allows researchers to identify the different polymorphs of TiO2, as each phase exhibits a unique set of diffraction peaks. nih.govnih.gov For instance, the anatase phase is typically identified by its most prominent peak at a 2θ value of approximately 25.3°, corresponding to the (101) crystallographic plane, while the rutile phase shows its main peak at about 27.4° (110). ijsrst.comnih.gov
The broadening of XRD peaks is inversely related to the crystallite size, a relationship described by the Debye-Scherrer equation. This allows for the estimation of the average size of the crystalline domains within a nanoparticle sample. ijsrst.comscielo.br Furthermore, methods like the Williamson-Hall plot can be employed to separate the effects of crystallite size and microstrain on peak broadening, providing a more detailed structural picture. ijsrst.comscielo.br
Rietveld refinement is a powerful analytical method used in conjunction with XRD to refine the crystal structure model of a material. researchgate.netaip.org This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure, to the experimental XRD data. aip.orgdurham.ac.uk Through an iterative least-squares process, various structural parameters can be refined, including lattice parameters, atomic positions, site occupancy factors, and thermal parameters. aip.orgui.ac.idaip.org Rietveld refinement can yield highly accurate information on bond lengths, bond angles, and unit cell volume. aip.org It is particularly valuable for multiphase samples, as it allows for the quantitative phase analysis of mixtures of anatase, rutile, and even amorphous content. researchgate.netaip.org
Table 1: Representative XRD Data and Structural Parameters for TiO₂ Polymorphs
| Parameter | Anatase | Rutile | Brookite | Reference |
| Crystal System | Tetragonal | Tetragonal | Orthorhombic | ijsrst.comaip.org |
| Space Group | I4₁/amd | P4₂/mnm | Pbca | aip.orgmdpi.com |
| Major XRD Peak (2θ) | ~25.3° (101) | ~27.4° (110) | ~30.8° (211) | ijsrst.comnih.govnih.gov |
| Lattice Parameters (a, c) (Å) | a ≈ 3.78, c ≈ 9.51 | a ≈ 4.59, c ≈ 2.96 | a ≈ 9.18, b ≈ 5.45, c ≈ 5.14 | aip.orgmdpi.com |
Note: The exact values of lattice parameters and peak positions can vary slightly depending on the synthesis method and presence of defects or dopants.
Electron Microscopy (TEM, SEM, STEM) for Morphological and Nanoscale Characterization of Oxygen(2-);titanium(2+)
Electron microscopy techniques are crucial for visualizing the morphology, size, and shape of titanium dioxide nanoparticles and films at the nanoscale.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the direct imaging of individual nanoparticles and their internal structure. rasayanjournal.co.inresearchgate.net TEM analysis can determine the size, shape, and size distribution of TiO2 nanoparticles with high precision. rasayanjournal.co.inresearchgate.net High-resolution TEM (HR-TEM) can even visualize the lattice fringes of the crystalline material, providing direct evidence of the crystal structure and the presence of defects. nih.govscispace.com
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. scispace.com It rasters a focused electron beam across the sample to form an image, enabling both high-resolution imaging and analytical capabilities like energy-dispersive X-ray spectroscopy (EDX) for elemental mapping. scispace.com STEM is particularly useful for studying the composition and structure of core-shell nanoparticles or interfaces in composite materials containing TiO2. bohrium.com
Table 2: Comparison of Electron Microscopy Techniques for TiO₂ Characterization
| Technique | Information Obtained | Typical Resolution | Application in TiO₂ Research | Reference |
| SEM | Surface morphology, particle size and shape, aggregation | ~1-10 nm | Imaging of powders, films, and nanotubes; assessing surface topography. | researchgate.netrasayanjournal.co.inscispace.com |
| TEM | Particle size and distribution, morphology, crystal structure, defects | <1 nm | High-resolution imaging of individual nanoparticles; lattice fringe analysis. | rasayanjournal.co.inresearchgate.netresearchgate.net |
| STEM | High-resolution imaging, elemental mapping (with EDX) | <1 nm | Characterization of composite materials, interfaces, and core-shell structures. | scispace.combohrium.com |
Spectroscopy Techniques (UV-Vis, Raman, FTIR, XPS, UPS) for Electronic and Vibrational Properties of Oxygen(2-);titanium(2+)
A variety of spectroscopic techniques are employed to probe the electronic and vibrational properties of titanium dioxide.
UV-Visible (UV-Vis) Spectroscopy is used to determine the optical properties of TiO2, particularly its light absorption characteristics. researchgate.net The absorption edge of TiO2 in the UV region is related to its band gap energy. By analyzing the UV-Vis spectrum, the band gap can be estimated, which is a critical parameter for photocatalytic and photovoltaic applications. researchgate.net
Raman Spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure and phase. mdpi.comresearchgate.net The different polymorphs of TiO2 (anatase, rutile, and brookite) have distinct Raman spectra, making it a powerful tool for phase identification. mdpi.comresearchgate.net For example, the anatase phase is characterized by a strong Raman peak at approximately 144 cm⁻¹. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups on the surface of TiO2 nanoparticles. researchgate.netresearchgate.net FTIR can detect the presence of hydroxyl groups, adsorbed water, and organic ligands, which can influence the surface chemistry and reactivity of the material. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of TiO2. scielo.brmdpi.com XPS can be used to determine the oxidation state of titanium (typically Ti⁴⁺) and oxygen, and to detect the presence of dopants or impurities. scielo.br
Ultraviolet Photoelectron Spectroscopy (UPS) is another surface-sensitive technique that is used to determine the electronic structure of materials, including the valence band edge and work function of TiO2. This information is crucial for understanding the alignment of energy levels at interfaces in electronic and photoelectrochemical devices.
Photoluminescence (PL) and Time-Resolved Spectroscopy for Charge Carrier Dynamics in Oxygen(2-);titanium(2+)
Photoluminescence (PL) spectroscopy is a powerful tool for investigating the fate of photogenerated charge carriers (electrons and holes) in titanium dioxide. cjcatal.comuj.edu.pl When TiO2 absorbs light with energy greater than its band gap, electron-hole pairs are created. The subsequent recombination of these charge carriers can result in the emission of light, which is detected as photoluminescence. uj.edu.placs.org The intensity and spectral distribution of the PL signal can provide insights into the efficiency of charge separation and the presence of defect states within the band gap. uj.edu.pl
Time-resolved photoluminescence spectroscopy takes this analysis a step further by measuring the decay of the PL signal over time after an initial excitation pulse. cjcatal.comacs.org This provides direct information about the lifetime of the photogenerated charge carriers. edinst.comedinst.com A longer PL decay lifetime generally indicates more efficient charge separation and a lower rate of recombination, which is desirable for applications like photocatalysis and solar cells. cjcatal.com By analyzing the decay kinetics, researchers can distinguish between different recombination pathways, such as surface and bulk recombination, and understand how factors like crystal phase, particle size, and surface modifications influence charge carrier dynamics. cjcatal.comacs.org
Electrochemical Impedance Spectroscopy (EIS) and Photoelectrochemical Methods for Oxygen(2-);titanium(2+)
Electrochemical impedance spectroscopy (EIS) is a non-destructive technique used to study the electronic properties and charge transfer processes at the interface between a titanium dioxide electrode and an electrolyte. uit.noresearchgate.net By applying a small AC voltage at different frequencies and measuring the resulting current, an impedance spectrum is obtained. This spectrum can be modeled using an equivalent circuit to extract valuable parameters such as charge transfer resistance, capacitance, and donor density. mdpi.comacs.org
In the context of TiO2, EIS is used to investigate:
The resistance to charge transfer at the semiconductor-electrolyte interface. mdpi.comunesp.br
The capacitance of the space charge layer, which is related to the flat-band potential and the density of charge carriers. acs.org
The kinetics of charge recombination processes. uit.no
Photoelectrochemical methods involve studying the electrochemical behavior of TiO2 under illumination. unesp.br Techniques such as linear sweep voltammetry under chopped illumination and chronoamperometry are used to measure the photocurrent generated by the material. uit.no The magnitude of the photocurrent is a direct measure of the efficiency of charge separation and collection. By combining photoelectrochemical measurements with EIS, a comprehensive understanding of the factors limiting the performance of TiO2-based photoelectrodes in applications like water splitting and dye-sensitized solar cells can be obtained. mdpi.comacs.org
In-Situ and Operando Characterization of Oxygen(2-);titanium(2+) Under Reaction Conditions
While many characterization techniques are performed under static or ex-situ conditions, in-situ and operando spectroscopy provide the invaluable ability to study materials under actual working conditions. european-mrs.commdpi.com
In-situ characterization involves monitoring the properties of the TiO2 catalyst as it is exposed to reactants and elevated temperatures or illumination, providing a dynamic picture of the material's response to the reaction environment. european-mrs.comresearchgate.net
Operando characterization goes a step further by simultaneously measuring the catalytic activity or device performance while collecting spectroscopic data. bohrium.comeuropean-mrs.com This allows for direct correlation between the structural and electronic properties of the catalyst and its functional behavior. mdpi.com
Techniques like in-situ/operando XRD can track changes in the crystal structure and phase composition of TiO2 during a catalytic reaction. researchgate.net In-situ/operando Raman and FTIR spectroscopy can identify reaction intermediates and changes in the surface chemistry of the catalyst in real-time. mdpi.com Operando X-ray absorption spectroscopy (XAS) can provide information on the oxidation state and coordination environment of metal co-catalysts supported on TiO2 during photocatalytic hydrogen evolution. bohrium.com These advanced techniques are crucial for understanding reaction mechanisms and for the rational design of more efficient and stable TiO2-based materials. mdpi.commdpi.com
Advanced Functional Applications and Mechanisms of Oxygen 2 ;titanium 2+
Photocatalytic Mechanisms for Environmental Remediation and Energy Conversion using Oxygen(2-);titanium(2+)
Titanium dioxide is a highly regarded photocatalyst due to its non-toxicity, cost-effectiveness, chemical stability, and strong oxidizing capabilities under ultraviolet (UV) irradiation. bohrium.comnih.govmdpi.com The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than its band gap. mdpi.commdpi.com These charge carriers initiate a cascade of redox reactions on the catalyst's surface, leading to the degradation of pollutants and the production of clean energy.
Oxidative and Reductive Pathways in Oxygen(2-);titanium(2+)-Mediated Photocatalysis
The photocatalytic activity of titanium dioxide is rooted in the generation of highly reactive oxygen species (ROS). When TiO₂ is irradiated with UV light, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. mdpi.com
Oxidative Pathways: The photogenerated holes in the valence band are powerful oxidizing agents. They can directly oxidize organic molecules adsorbed on the TiO₂ surface. More commonly, these holes react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH), which are extremely potent and non-selective oxidizing agents capable of mineralizing a wide range of organic pollutants. mdpi.comresearchgate.net The formation of hydroxyl radicals from both water and molecular oxygen has been confirmed through isotopic labeling studies. mdpi.com
Recent research suggests that the photocatalytic oxidation process is not solely dependent on independent actions of holes and electrons, but rather a concerted effect of both charge carriers dictates the product formation. acs.org The interaction between the photocatalyst and the reactants, as well as the surrounding environment (e.g., pH), significantly influences the dominant reaction pathways. bohrium.comwiley-vch.de
Degradation of Organic Pollutants via Oxygen(2-);titanium(2+) Photocatalysis
The ability of titanium dioxide to degrade a wide array of organic pollutants makes it a promising material for environmental remediation. bohrium.comnih.govumn.edu Industrial effluents from textile, paint, and leather industries often contain organic compounds that are difficult to break down through conventional methods. bohrium.com TiO₂-based photocatalysis offers an effective solution by breaking down these complex molecules into simpler, less harmful substances like carbon dioxide and water. nih.gov
The efficiency of pollutant degradation is influenced by several factors, including the crystalline structure of TiO₂ (anatase being generally more active than rutile), particle size, surface area, and the presence of dopants or co-catalysts. bohrium.combohrium.com For instance, coupling TiO₂ with materials like graphene can enhance photocatalytic activity by improving charge separation and providing more reaction sites. mdpi.comnih.gov The degradation process involves the attack of highly reactive hydroxyl radicals on the organic pollutant molecules, leading to the cleavage of chemical bonds. mdpi.com
| Pollutant Type | Example Pollutants | Degradation Products | Key Findings |
| Dyes | Methylene Blue, Methyl Orange | CO₂, H₂O, inorganic ions | TiO₂ nanocomposites show high efficiency in decolorizing and mineralizing dyes under simulated solar irradiation. mdpi.com |
| Phenols | 4-Chlorophenol | CO₂, H₂O, Cl⁻ | Modified TiO₂ photocatalysts can achieve simultaneous degradation of phenols and hydrogen production. rsc.org |
| Pesticides | Various | CO₂, H₂O, mineral acids | Modified TiO₂ photocatalysts have been shown to effectively degrade various pesticides in water. nih.gov |
| Pharmaceuticals | Ibuprofen | CO₂, H₂O, intermediate products | Advanced TiO₂ composites are being developed for the efficient removal of pharmaceuticals from aquatic environments. acs.org |
Photocatalytic Water Splitting and Hydrogen Evolution using Oxygen(2-);titanium(2+)
Photocatalytic water splitting using titanium dioxide to produce hydrogen (H₂) is a promising avenue for generating clean and renewable fuel. nih.govmdpi.com The process mimics natural photosynthesis, using solar energy to split water molecules into hydrogen and oxygen. mdpi.com The fundamental steps involve the photogeneration of electron-hole pairs in TiO₂, followed by the reduction of protons (H⁺) to H₂ by the conduction band electrons and the oxidation of water to O₂ by the valence band holes. mdpi.com
However, pristine TiO₂ suffers from a wide band gap (around 3.2 eV for anatase), which limits its absorption to the UV portion of the solar spectrum, and a high rate of electron-hole recombination. nih.govmdpi.com To overcome these limitations, various strategies have been developed, including:
Doping: Introducing metal or non-metal dopants into the TiO₂ lattice can narrow the band gap and improve visible light absorption. mdpi.commdpi.com
Noble Metal Deposition: Depositing nanoparticles of noble metals like platinum (Pt), palladium (Pd), or gold (Au) on the TiO₂ surface can act as co-catalysts, facilitating electron transfer and reducing the overpotential for hydrogen evolution. rsc.orgmdpi.comrsc.org
Heterojunction Formation: Creating heterojunctions with other semiconductors can promote charge separation and enhance photocatalytic activity. mdpi.combohrium.com
The use of sacrificial agents, such as organic pollutants, can significantly enhance hydrogen production by consuming the photogenerated holes, thus preventing charge recombination and allowing more electrons to participate in the reduction of protons. rsc.orgbohrium.com
| Modification Strategy | Co-catalyst/Dopant | Sacrificial Agent | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Reference |
| Noble Metal Deposition | 0.18 at% Pd | - | 3096 | rsc.org |
| Dual Surface Modification | Pt and Fluoride | 4-chlorophenol | - (20-fold increase compared to Pt/TiO₂) | rsc.org |
| Metal Doping | Fe and Cr | - | Enhanced compared to undoped TiO₂ | mdpi.com |
CO₂ Photoreduction to Value-Added Chemicals by Oxygen(2-);titanium(2+)
The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels, such as methane (B114726) (CH₄), methanol (B129727) (CH₃OH), and carbon monoxide (CO), is a compelling strategy for mitigating greenhouse gas emissions and producing renewable energy sources. bohrium.comnih.gov This process, often referred to as artificial photosynthesis, utilizes solar energy to convert CO₂. nih.gov
The mechanism involves the adsorption of CO₂ onto the TiO₂ surface, followed by its reduction by photogenerated electrons. aaqr.org The presence of a reducing agent, typically water or hydrogen, is necessary to provide the protons and electrons needed for the conversion. nih.gov The selectivity of the products depends on various factors, including the reaction conditions and the properties of the photocatalyst. nih.govcam.ac.uk
Challenges in CO₂ photoreduction with TiO₂ include its low efficiency and the competing hydrogen evolution reaction. bohrium.com Research efforts are focused on developing modified TiO₂-based photocatalysts with enhanced CO₂ adsorption, improved charge separation, and higher product selectivity. bohrium.comnih.govresearchgate.net For example, creating oxygen vacancies on the TiO₂ surface has been shown to be a key factor in the activation of CO₂. researchgate.net
Photoelectrochemical Systems Utilizing Oxygen(2-);titanium(2+) Electrodes
Photoelectrochemical (PEC) systems based on titanium dioxide electrodes offer a promising approach for solar energy conversion, particularly for water splitting to produce hydrogen. researchgate.netaip.org In a typical PEC cell, a TiO₂ photoanode is immersed in an aqueous electrolyte along with a counter electrode. researchgate.net When the photoanode is illuminated, electron-hole pairs are generated. The holes drive the oxygen evolution reaction at the photoanode surface, while the electrons travel through an external circuit to the counter electrode, where they drive the hydrogen evolution reaction. researchgate.netcetjournal.it
A key advantage of PEC systems over slurry-based photocatalytic systems is the spatial separation of hydrogen and oxygen evolution, which enhances safety and simplifies gas collection. aip.org The performance of TiO₂-based photoelectrodes can be improved by nanostructuring to increase the surface area, creating heterostructures with other materials to enhance light absorption and charge separation, and applying an external bias to reduce electron-hole recombination. aip.orgscispace.comcetjournal.it For instance, a double-layer structure consisting of a dense TiO₂ film for good conductivity and a particulate film for a large surface area has been shown to exhibit higher photoelectrochemical activity. aip.org
| Electrode Configuration | Electrolyte | Key Performance Metric | Findings |
| Nanoporous TiO₂ on ITO glass | Aqueous electrolyte | Hydrogen generation | Promising photoanode for PEC water splitting. researchgate.net |
| Particulate/dense TiO₂ double-layer | Aqueous electrolyte | Anodic photocurrent | Hybrid electrode showed significantly higher photocurrent compared to single-layer electrodes. aip.org |
| TiO₂ nanoparticles on Titanium metal | Na₂SO₄ solution | Photo-current density | Concentrated light doubled the photo-current generated. cetjournal.itcetjournal.it |
| TiO₂/WO₃ mixed oxide | KNO₃ aqueous solution | Charge transfer | Coupling TiO₂ with WO₃ can improve performance in photo-electrosplitting of water. scispace.com |
Sensitized Oxygen(2-);titanium(2+) Systems for Light Harvesting (e.g., Dye-Sensitized Solar Cells – materials and theoretical aspects)
To overcome the limitation of titanium dioxide's wide band gap, which restricts its light absorption to the UV region, sensitization strategies have been developed. bohrium.comfrontiersin.org Dye-sensitized solar cells (DSSCs) are a prime example of such systems, where dye molecules are adsorbed onto the surface of a nanocrystalline TiO₂ film. bohrium.commdpi.com
In a DSSC, the dye molecules absorb visible light, promoting an electron to an excited state. This excited electron is then injected into the conduction band of the TiO₂, from where it travels through an external circuit to the counter electrode. frontiersin.orgscientificarchives.com The oxidized dye molecule is then regenerated by an electrolyte, completing the circuit. scientificarchives.com
The efficiency of DSSCs is highly dependent on the properties of the TiO₂ photoanode, the sensitizing dye, and the electrolyte. bohrium.com Theoretical and experimental studies focus on:
TiO₂ Nanostructures: Optimizing the morphology of the TiO₂ film (e.g., nanoparticles, nanotubes, nanowires) to maximize the surface area for dye adsorption and improve electron transport. bohrium.commdpi.comfrontiersin.org
Dye Engineering: Designing new dyes with broad absorption spectra, high molar extinction coefficients, and appropriate energy levels for efficient electron injection and regeneration. scientificarchives.com
Theoretical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, binding energies, and absorption spectra of dye-TiO₂ systems, providing valuable insights for the design of more efficient DSSCs. scientificarchives.com
| TiO₂ Nanostructure | Sensitizer Dye | Key Finding |
| Nanoparticles with Nanotubes | N719 and a phenothiazine-based dye | Highest power conversion efficiency (6.97%) achieved with the nanotube-containing photoanode. mdpi.com |
| Ag-doped Nanoparticles | - | Doping with silver can enhance light absorption and reduce electron recombination. bohrium.com |
| Nanoparticles of varying sizes | N₂-doped TiO₂ | Larger particle sizes led to improved short-circuit current density and overall efficiency. frontiersin.org |
Table of Compound Names
| Common Name | IUPAC Name |
| Titanium dioxide | Oxygen(2-);titanium(2+) |
| Water | Dihydrogen monoxide |
| Carbon dioxide | Carbon dioxide |
| Methane | Methane |
| Methanol | Methanol |
| Carbon monoxide | Carbon monoxide |
| Hydrogen | Dihydrogen |
| Oxygen | Dioxygen |
| Platinum | Platinum |
| Palladium | Palladium |
| Gold | Gold |
| Graphene | Graphene |
| 4-Chlorophenol | 4-Chlorophenol |
| Methylene Blue | 3,7-bis(Dimethylamino)phenothiazin-5-ium chloride |
| Methyl Orange | Sodium 4-[(4-dimethylamino)phenyldiazenyl]benzenesulfonate |
| Ibuprofen | (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid |
| Tungsten oxide | Tungsten(VI) oxide |
| Silver | Silver |
Gas Sensing and Chemiresistive Properties of Oxygen(2-);titanium(2+) Materials
Materials based on Oxygen(2-);titanium(2+), also known as titanium(II) oxide or titanium monoxide (TiO), are being explored for their potential in gas sensing applications. The sensing mechanism is primarily chemiresistive, where the electrical resistance of the material changes upon exposure to a target gas. This property is intrinsically linked to the electronic structure of titanium monoxide and the presence of oxygen vacancies.
The high concentration of 'oxygen vacancies' in non-stoichiometric titanium oxides, including titanium(II) oxide, is crucial for their sensitivity to both oxidizing and reducing gases. encyclopedia.pub These vacancies act as sites for gas adsorption and facilitate charge transfer between the gas molecules and the sensing material, thereby altering its conductivity. encyclopedia.pub
Research into mixed metal-oxide systems has demonstrated the role of titanium(II) oxide in gas detection. For instance, thin films composed of mixed copper and titanium oxides have been investigated for their hydrogen gas sensing capabilities. mdpi.com X-ray diffraction (XRD) analysis of these films confirmed that the titanium oxide component consisted of titanium monoxide (TiO) crystallites with sizes smaller than 10 nm. mdpi.com Upon exposure to air, the surface of these TiO crystallites tends to oxidize, which influences the sensing behavior. mdpi.com
The primary mechanism for chemiresistive sensing in n-type semiconductor oxides like titanium(II) oxide involves the adsorption of atmospheric oxygen onto the surface. This traps electrons from the conduction band, creating a depletion layer and increasing the material's resistance. When a reducing gas (like H₂ or CO) is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and causing a measurable decrease in resistance. The magnitude of this resistance change correlates to the concentration of the target gas.
While extensive research exists for titanium dioxide (TiO₂) based sensors, the exploration of pure titanium(II) oxide for a wide array of gases is an emerging field. Its metallic conductivity at room temperature and unique defect chemistry suggest a potential for novel sensing applications, particularly in creating composite materials or non-stoichiometric oxide layers for detecting specific analytes. encyclopedia.pub
Advanced Dielectric and Ferroelectric Applications of Oxygen(2-);titanium(2+)-Based Structures
Oxygen(2-);titanium(2+) (titanium(II) oxide) is a material of interest for advanced electronic applications due to its notable dielectric properties. arxiv.org It possesses good thermal stability and is highly insoluble, making it a favorable candidate for use as an additive or coating in dielectric components for capacitors. arxiv.org
Experimental studies have been conducted to determine the dielectric constant (relative permittivity) of powdery titanium(II) oxide within the microwave frequency range. Using a coaxial airline method with a TiO/paraffin mixture, the dielectric properties have been characterized from 0.1 to 13.5 GHz. arxiv.org The results show that the material's dielectric constant is influenced by the volume fraction of TiO in the composite.
The table below summarizes the experimentally determined dielectric constant of titanium(II) oxide at various volume fractions. arxiv.org
| Volume Fraction (%) | Frequency Range (GHz) | Dielectric Constant (εr) |
| < 10% | 0.1 - 13.5 | ~60 |
| 10% - 20% | 0.1 - 13.5 | ~60 |
| > 20% | 0.1 - 13.5 | 60 - 100 |
| This table is based on data from GHz dielectric measurements of powdery TiO. arxiv.org |
At lower volume fractions (below 20%), titanium(II) oxide powder exhibits a relatively stable dielectric constant of approximately 60, with minimal frequency dependence. arxiv.org However, at higher volume fractions, a frequency dependence emerges, with the dielectric constant varying between 60 and 100. arxiv.org This behavior is attributed to the increasing interaction between the dipoles of adjacent powder particles as their concentration increases. arxiv.org The inherent metallic conductivity of titanium(II) oxide, which is a superconductor at very low temperatures (~5.5 K), is a key characteristic that influences its dielectric behavior. arxiv.org
While the dielectric properties of titanium(II) oxide are well-documented, its application in ferroelectric devices is less established compared to materials like hafnium dioxide (HfO₂) or barium titanate (BaTiO₃). kioxia.comacs.org Ferroelectric materials require a spontaneous electric polarization that can be reversed by an external electric field, a property not prominently reported for the standard crystal structure of titanium(II) oxide. Research in ferroelectric applications tends to focus on titanium dioxide (TiO₂) as a channel material in ferroelectric field-effect transistors (FeFETs) or as part of complex perovskite structures. kioxia.comacs.org
Self-Cleaning and Superhydrophilic Surfaces based on Oxygen(2-);titanium(2+)
The application of titanium oxides for self-cleaning and superhydrophilic surfaces is a widely studied field. However, this functionality is overwhelmingly associated with a different stoichiometry, specifically titanium dioxide (TiO₂). wikipedia.orgpolimi.it Titanium dioxide exhibits a well-known dual-action self-cleaning mechanism involving photocatalysis and photo-induced superhydrophilicity. wikipedia.org When exposed to ultraviolet (UV) light, TiO₂ becomes photocatalytically active, breaking down organic dirt and contaminants. Simultaneously, the surface becomes superhydrophilic, with water contact angles approaching 0°, causing water to sheet across the surface and wash away loosened debris. aip.orgresearchgate.net
In stark contrast, there is a lack of scientific literature and experimental evidence to support the use of Oxygen(2-);titanium(2+) (titanium(II) oxide) for self-cleaning or superhydrophilic applications. The unique properties of TiO₂ that enable this function, particularly its wide band-gap semiconducting nature and strong photocatalytic response under UV irradiation, are not characteristic of the more metallic titanium(II) oxide. Therefore, self-cleaning is not considered a functional application of TiO-based surfaces.
Computational and Theoretical Modeling of Oxygen 2 ;titanium 2+ Systems
Ab Initio Molecular Dynamics Simulations of Oxygen(2-);titanium(2+)
Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanical calculations, offer a powerful approach to study the dynamic properties of TiO2 without relying on empirical parameters. nih.govdiva-portal.org These simulations have been instrumental in investigating a wide range of phenomena, including the thermodynamics of TiO2 nanoclusters, the interaction of TiO2 surfaces with water, and the effects of dopants.
Researchers have employed AIMD to study the thermodynamic properties of small (TiO2)n nanoclusters (where n ranges from 1 to 6), revealing the influence of size and geometry on their stability. cjcatal.com The dynamics of water at TiO2 interfaces is a critical area of research, with AIMD simulations providing detailed pictures of water diffusion and reactivity at various TiO2 surfaces, such as rutile (110), (100), and (001), and anatase (101), (100), and (001). aip.orgpsu.edu These simulations have shown that water molecules can be categorized into "hard" (irreversibly bound), "soft" (reduced mobility near the surface), and "bulk" domains, which helps to explain experimental observations. aip.org
Furthermore, AIMD has been used to investigate the dissociation of water on TiO2 surfaces. researchgate.netpnas.org For instance, simulations have shown that on hydrated anatase (101) surfaces, oxygen vacancies react with adsorbed water to form protonated bridging oxygen atoms. mdpi.com The study of hydroxide (B78521) ions at the water/anatase TiO2(101) interface using AIMD has revealed that these ions spontaneously diffuse towards the surface and that thermal fluctuations can create configurations where charge transfer from the anatase surface to the adsorbed hydroxide is possible. nih.gov
The limitations of AIMD, such as the small system sizes (up to ~1000 atoms) and short simulation times (up to ~100 ps) due to high computational cost, have been acknowledged. diva-portal.orgaip.org Despite these constraints, AIMD remains a vital tool for gaining fundamental insights into the behavior of TiO2 systems. aip.orgacs.orguba.ar
Multiscale Modeling Approaches for Oxygen(2-);titanium(2+) Interfaces
To overcome the size and time-scale limitations of pure ab initio methods, multiscale modeling approaches, particularly Quantum Mechanics/Molecular Mechanics (QM/MM), have been developed and applied to study TiO2 interfaces. karazin.uaresearchgate.net These hybrid methods treat a small, chemically active region of the system with high-accuracy QM methods, while the larger surrounding environment is described by more computationally efficient MM force fields. acs.org
The QM/MM approach has been successfully used to investigate complex phenomena at TiO2 interfaces, such as the adsorption and proton transfer of water on rutile TiO2(001) surfaces. acs.org These simulations have shown that the structure and dynamics of the solvent near the interface are well-described by the QM/MM model when compared to full QM calculations. acs.org Researchers have also developed and validated QM/MM frameworks for studying TiO2 nanoparticles in aqueous solutions, demonstrating the importance of accurately parameterizing the non-electrostatic interactions between the QM and MM regions. dtu.dkresearchgate.net
Different QM/MM implementations exist, combining various QM methods like Density Functional Theory (DFT) or self-consistent charge density functional tight-binding (DFTB) with different MM force fields. acs.orgnih.gov For example, a QM/MM scheme based on DFTB has been extended to model dopamine-decorated TiO2 nanoparticles in water, providing insights into the chemical and electronic properties of the nanoparticle-ligand interface. acs.org Another approach has coupled the CRYSTAL17 code for QM calculations with the AMBER16 force field to study TiO2 nanoparticles in water. dtu.dk
The development of reactive force fields, such as ReaxFF, also falls under the umbrella of multiscale modeling. researchgate.net ReaxFF can simulate chemical reactions and has been used to study the interactions of TiO2 nanoparticles with water, methanol (B129727), and formic acid, as well as the etching of TiO2 with chlorine and hydrogen chloride gases. cambridge.orgacs.org These simulations provide valuable information on reaction mechanisms and surface chemistry at a larger scale than what is accessible with pure QM methods. engconfintl.org
Machine Learning and Artificial Intelligence in Oxygen(2-);titanium(2+) Materials Discovery
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in materials science, accelerating the discovery and design of new materials with desired properties. researchgate.net In the context of TiO2, ML models are being developed to predict various properties and behaviors, bypassing the need for computationally expensive simulations or extensive experimental work. inrim.it
One significant application of ML is in predicting the functional properties of TiO2. For example, ML models have been developed to predict the photocatalytic degradation rate constants of air contaminants by TiO2 nanoparticles. nih.gov These models use molecular fingerprints to encode the properties of the organic contaminants and can be trained on experimental data to achieve high prediction accuracy. nih.gov Another study used a Gaussian process regression model to predict the band gaps of doped-TiO2 photocatalysts based on lattice parameters and surface area, achieving a high correlation with experimental values. acs.org
ML algorithms are also being used to understand and predict the synthesis of TiO2 nanoparticles. By training artificial neural networks (ANNs) on experimental data, researchers have been able to develop models that can predict the size, polydispersity, and aspect ratio of TiO2 nanoparticles as a function of synthesis parameters like pH, temperature, and precursor concentrations. inrim.it These predictive models can be used in a reverse engineering approach to determine the optimal synthesis conditions for obtaining nanoparticles with specific characteristics. inrim.it Furthermore, ML algorithms like Random Forest have been successfully used to learn and predict the atom types (titanium or oxygen) in anatase TiO2 nanoparticles based on their structural geometry. scientific.net
The development of deep neural network potentials (DPs) trained on DFT data is another promising area. These DPs can be used in molecular dynamics simulations to study complex processes at larger length and time scales than what is possible with AIMD. For instance, DPs have been used to model the aqueous interface of amorphous TiO2 and to investigate the carbothermal chlorination mechanism of TiO2 in molten salt. aip.orgmdpi.com
Defect Chemistry Modeling and Prediction in Oxygen(2-);titanium(2+)
Defects in the crystal structure of titanium dioxide play a crucial role in determining its electronic and chemical properties, and consequently its performance in various applications. Computational modeling has been instrumental in understanding the formation, stability, and effects of different types of defects in TiO2.
First-principles calculations, often based on Density Functional Theory (DFT), are widely used to investigate the defect chemistry of TiO2. acs.org These calculations can determine the formation energies of various point defects, such as oxygen vacancies (vO), titanium vacancies (vTi), and titanium interstitials (Tii), in different charge states. acs.orgresearchgate.net The stability of these defects is dependent on the Fermi level and the partial pressure of oxygen. researchgate.net
Studies have compared the defect chemistry of the two main polymorphs of TiO2, rutile and anatase. For instance, GGA+U calculations have shown that under oxygen-poor conditions, titanium interstitials are predicted to be the favored defect in rutile, while oxygen vacancies are more favorable in anatase. acs.org Thermodynamic modeling based on first-principles calculations has revealed that the defect structure of rutile TiO2 is dominated by titanium vacancies and hydroxyl-related defects under wet, oxidizing conditions at lower temperatures, and by titanium and oxygen vacancies at higher temperatures. acs.org
The choice of computational method can influence the predicted defect properties. Comparative studies have been performed using different levels of theory, such as PBE, PBE+U, and hybrid functionals like HSE, to assess their accuracy in predicting defect formation energies and transition levels. acs.orgsci-hub.se While PBE+U can provide a good description of the geometric and electronic structure of defects, standard GGA functionals may be more suitable for an initial estimation of their energetic properties. sci-hub.se
The interaction of defects with each other and with impurities is also an important aspect of defect chemistry. Calculations have shown that complexes between defects, such as those between titanium vacancies and oxygen vacancies, can have low formation energies and may be present under thermodynamic equilibrium. acs.org The study of defect complexes is crucial for a complete understanding of the defect chemistry of TiO2. researchgate.net
Charge Transfer and Reaction Pathway Simulations on Oxygen(2-);titanium(2+) Surfaces
Understanding charge transfer processes and reaction pathways on titanium dioxide surfaces is fundamental to its application in photocatalysis, photovoltaics, and other areas. Computational simulations provide a molecular-level view of these complex phenomena.
Ab initio molecular dynamics (AIMD) simulations have been extensively used to study charge transfer and reaction mechanisms. For example, AIMD combined with quantum dynamics calculations has been used to investigate interfacial electron transfer in sensitized TiO2 semiconductors. acs.org These simulations revealed an ultrafast electron injection event followed by charge delocalization through the TiO2 crystal. acs.org The dynamics of charge carriers at the interface between perovskite and TiO2 have also been modeled, showing that the choice of ligands at the interface can significantly affect the charge transfer characteristics. nih.gov
The role of protons and the hydrogen-bond network in charge transfer processes has also been investigated. By combining ab initio ring-polymer molecular dynamics (RPMD) and nonadiabatic molecular dynamics (NAMD), researchers have studied how nuclear quantum effects influence photoexcited charge transfer at the methanol/TiO2 interface. pku.edu.cn These simulations showed that quantum effects can enhance the hole trapping ability of the interface. pku.edu.cn
Simulations have also been employed to elucidate reaction pathways on TiO2 surfaces. For instance, the mechanisms of water dissociation and proton exchange at the anatase-water interface have been studied using first-principles molecular dynamics with a continuum solvent model. uba.araip.org The reactivity of water at oxygen vacancies on hydrated anatase (101) surfaces has been investigated, showing the formation of a protonated bridging oxygen atom via a short-lived hydronium ion intermediate. mdpi.com
The development of polarizable force fields and shell models allows for the simulation of charge transfer over larger systems and longer timescales. researchgate.net These models can be parameterized based on electronic structure calculations and have been used to compute reorganization energies and free energies of charge transfer as a function of depth below TiO2 surfaces. researchgate.net Surface complexation modeling is another approach used to investigate the mechanism of ion adsorption on TiO2 surfaces, which is a key step in many surface reactions. mdpi.com
Environmental Impact and Sustainability Aspects of Oxygen 2 ;titanium 2+ Materials
Lifecycle Assessment Methodologies for Oxygen(2-);titanium(2+) Production and Application
Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process from "cradle-to-gate" or "cradle-to-grave". tdma.infounimore.it For Oxygen(2-);titanium(2+) (titanium dioxide, TiO2), LCA studies provide crucial data on the environmental profile of its production and use, helping to identify more sustainable pathways. tappi.org
The LCA process involves four main stages: defining the objectives and scope, analyzing the life cycle inventory, assessing the impact, and interpreting the results. mdpi.com These assessments account for all inputs (raw materials, energy) and outputs (emissions, waste streams) associated with the product's life. tdma.infomdpi.com Methodologies are continuously evolving, with recent recommendations from bodies like the European Union Commission for an Environmental Footprint (EF) methodology to standardize the measurement of environmental performance. tdma.info
LCA studies have been applied to compare the environmental impacts of different TiO2 production routes. The two primary industrial methods are the chloride process and the sulfate (B86663) process. The chloride process is generally considered more energy-efficient and environmentally friendly for producing the rutile phase of TiO2. mdpi.com LCAs have also been used to compare these conventional methods with emerging "green" synthesis routes. For instance, an LCA comparing the chloride route with a green chemical synthesis using an aqueous extract of Cymbopogon citratus showed that the green method contributes to reduced toxicity and greenhouse gas emissions. mdpi.com
A comprehensive LCA compared seven different synthesis routes—physical, chemical, and biological—for producing TiO2 nanoparticles. acs.org The study highlighted that for chemical routes, the upstream production of precursors is a dominant source of environmental impact. Physical routes, such as flame spray pyrolysis, demand significant energy and supporting gases, leading to a higher environmental burden. Similarly, biological routes can have a high environmental burden due to the requirements of bacterial culture media. acs.org The choice of functional unit (e.g., mass, surface area, or photocatalytic activity) is critical in these comparisons, as it can significantly alter the interpretation of which method is more environmentally benign. unimore.itacs.org
Recent assessments by the Titanium Dioxide Manufacturers Association (TDMA) demonstrate a trend of reduced environmental impact. Between 2012 and 2021, TDMA members reported a 19% decrease in the "climate change impact," a metric representing the carbon footprint of TiO2. tdma.info
| Synthesis Route | Primary Environmental Hotspots | Key Findings from LCA Studies |
|---|---|---|
| Chloride Process | Energy consumption, chlorine usage, raw material (titanium feedstock) extraction. tappi.org | Considered more energy-efficient and environmentally friendly than the sulfate process for rutile TiO2. mdpi.com |
| Sulfate Process | Generation of large quantities of waste, particularly sulfuric acid. tappi.org | Used for minerals like ilmenite; its environmental impact has driven legislative controls on waste. tappi.orgmdpi.com |
| Green Synthesis (e.g., using plant extracts) | Depends on the specific biological material and process; can be significantly lower than conventional methods. | Contributes to reductions in toxicity and greenhouse gas emissions compared to the chemical chloride route. mdpi.com |
| Physical Synthesis (e.g., Flame Spray Pyrolysis) | High energy inputs to maintain temperature, large quantities of supporting gases. acs.org | Generates a higher environmental burden compared to chemical routes. acs.org |
| Biological Synthesis | Production of bacterial culture media. acs.org | Modeled to have a high environmental burden due to media requirements. acs.org |
Sustainable Synthesis and Recycling Strategies for Oxygen(2-);titanium(2+) Materials
The drive for sustainability has spurred innovation in both the synthesis and end-of-life management of TiO2 materials, focusing on green chemistry principles and circular economy models.
Sustainable Synthesis: Green synthesis has emerged as an environmentally responsible alternative to conventional methods, which often involve toxic solvents or high energy consumption. nih.gov This approach utilizes natural sources like plants, bacteria, or fungi as reducing or stabilizing agents. nih.govmdpi.com The use of plant extracts from species such as Syzygium cumini, A. indica, Thyme, and Alcea has been shown to produce TiO2 nanoparticles effectively. mdpi.com These methods are often more cost-effective, time-efficient, and energy-efficient. ijlpr.com For instance, a solid-phase synthesis method using a mixture of sodium hydroxide (B78521) and potassium hydroxide offers a facile, economical, and green route to produce TiO2 nanorods and other micro-nanostructures. acs.org The properties of the resulting TiO2, such as crystal phase and purity, can be controlled by adjusting synthesis parameters like temperature, pH, and precursor concentration. mdpi.com
Recycling Strategies: Recycling TiO2 from waste streams is critical for resource conservation and waste reduction. Significant research has focused on recovering TiO2 from spent products and industrial waste. One promising source is spent selective catalytic reduction (SCR) catalysts, which can contain over 80% TiO2. mdpi.comresearchgate.net An innovative recycling strategy involves using a composite flux of sodium hydroxide and sodium carbonate in a sintering and leaching process. mdpi.comresearchgate.net This method can achieve near-total recovery of anatase/rutile TiO2 nanoparticles that retain high photocatalytic performance, making them suitable for reuse. mdpi.comresearchgate.net
Another major waste source is paint, where TiO2 is a primary white pigment. core.ac.uk Pyrolysis has been investigated as a method to recover inorganic residues from waste paint. Studies have shown that the crystal structures of the primary pigments, including TiO2, remain intact after the process, allowing the recovered material to be reused in new paint formulations. core.ac.uk Other strategies focus on fixing TiO2 nanoparticles on supports like glass plates or activated carbon to facilitate their separation and reuse in applications like water treatment. scispace.com
| Strategy | Method/Source | Key Research Findings |
|---|---|---|
| Sustainable Synthesis | Green Synthesis (Plant Extracts) | Utilizes extracts from plants like Syzygium cumini or A. indica as reducing agents, reducing the need for hazardous chemicals. mdpi.com Can produce spherical or irregular nanoparticles with sizes ranging from under 15 nm to 124 nm. mdpi.com |
| Solid-Phase Synthesis | A green method using a NaOH/KOH mixture to transform Ti powders into TiO2 micro-nanostructures through grinding, heating, and calcination. acs.org | |
| Recycling | Spent SCR Catalysts | A sintering-leaching method with a NaOH/Na2CO3 flux achieves near-total recovery of high-performance TiO2 nanoparticles. mdpi.comresearchgate.net This reduces energy demand compared to virgin TiO2 synthesis. mdpi.com |
| Waste Paint | Pyrolysis can recover TiO2 and other pigments from paint waste. The recovered material retains its crystal structure and can be reused, though challenges with whiteness and dispersion may occur. core.ac.uk |
Environmental Fate and Transport of Oxygen(2-);titanium(2+) Nanomaterials in Complex Systems
Once released into the environment, TiO2 nanoparticles can be distributed into the air, water, and soil. nih.gov Their behavior, or environmental fate and transport, is governed by a complex interplay of the nanoparticle's properties and the characteristics of the surrounding environmental system. mdpi.comfrontiersin.org
In aquatic environments, the fate of TiO2 nanoparticles is influenced by factors such as pH, ionic strength, and the presence of natural organic matter (NOM). researchgate.net The surface charge of the nanoparticles, which is dependent on the pH of the water and the isoelectric point (IEP) of the specific crystalline form (e.g., anatase or rutile), is a key determinant of their stability. mdpi.com In most natural waters (pH 6-9), the surface charge of TiO2 nanoparticles is expected to be negative, which can promote their stabilization and transport. mdpi.com However, higher ionic strength can compress the electrical double layer around the particles, leading to aggregation and subsequent sedimentation. researchgate.net
Natural organic matter can adsorb to the surface of TiO2 nanoparticles, enhancing their mobility and transport in porous media like soil and groundwater systems. researchgate.net Conversely, studies of river systems receiving industrial effluent have shown that a significant portion of released TiO2 nanoparticles aggregate and sediment rapidly, accumulating in the sediment near the emission source. frontiersin.org However, a fraction can remain stable in the water column and be transported over long distances. frontiersin.org
The complexity of these interactions makes it challenging to monitor and predict the environmental concentrations and state of TiO2 nanoparticles. mdpi.com Analytical techniques like single-particle inductively coupled plasma mass spectrometry (SP-ICP-MS) are being advanced to better detect and characterize these nanomaterials in aqueous media. mdpi.com Fate and transport models are essential tools, but they often lack the resolution to fully capture the intricate processes at play. mdpi.comosti.gov
Regulatory Frameworks for Environmental Management of Oxygen(2-);titanium(2+) Materials
Given the extensive use of TiO2 and concerns about the potential impacts of its nanoform, various regulatory frameworks have been established to manage its environmental and health aspects. nih.gov These regulations aim to ensure the safe production, use, and disposal of TiO2-containing materials. namitio2.com
In the European Union , TiO2 is managed under multiple regulations. The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation involves substance evaluation. bund.de Under the CLP (Classification, Labelling and Packaging) Regulation, TiO2 was given a harmonized classification as a suspected carcinogen (category 2) by inhalation for certain powder forms. bund.de For food contact materials, Regulation (EU) No 10/2011 authorizes the use of TiO2 in plastics, but specifies that nano-structured TiO2 may only be used if it is demonstrated that no release occurs. bund.de While its use as a food additive (E 171) was revoked in the EU in 2022, its use in other consumer and industrial products continues under general product safety directives. bund.de
In China , the Ministry of Ecology and Environment (MEE) is a key body addressing the environmental concerns related to TiO2 production and disposal. cqtitaniumdioxide.com The safety of chemical substances, including TiO2, is monitored under the Chemical Registration Regulation, which requires comprehensive risk assessments. cqtitaniumdioxide.com
In Bosnia and Herzegovina , a specific regulation on the management of waste from titanium dioxide production has been implemented. This rule defines waste types, management procedures, monitoring measures, and reporting obligations for producers and waste management entities. fao.org
These frameworks highlight a global trend towards more stringent oversight of TiO2 materials, particularly nanoparticles, to mitigate potential environmental risks. nih.govnamitio2.com
Future Directions and Emerging Research Frontiers in Oxygen 2 ;titanium 2+ Science
Integration of Oxygen(2-);titanium(2+) with Quantum Dots and Two-Dimensional Materials
The integration of titanium oxides with nanomaterials like quantum dots (QDs) and two-dimensional (2D) materials is a burgeoning research area aimed at creating next-generation composites with enhanced functionalities. The primary goal is to overcome the limitations of standalone titanium oxide, such as its light absorption range, and to introduce new synergistic properties.
Depositing QDs on titanium oxide surfaces can extend its light absorption properties into the visible spectrum, a significant improvement for photocatalytic applications. nih.govsemanticscholar.org Heteroatom-doped graphene quantum dots (GQDs), for instance, offer high quantum yield and stability, which can enhance the catalytic activity of the composite. nih.govsemanticscholar.org Similarly, coupling titanium oxide with 2D materials like molybdenum disulfide (MoS₂) or graphene has been shown to be an effective strategy for improving photocatalytic performance. mdpi.com These 2D materials can act as electron acceptors or bridges, efficiently suppressing the recombination of photo-induced charge carriers (electrons and holes), which is a critical step in photocatalysis. mdpi.com
Research findings indicate that the method of integration is crucial. Techniques such as hydrothermal synthesis, liquid impregnation, and sonochemical methods are employed to create these nanocomposites, with each method influencing the final structure and photocatalytic efficiency. mdpi.com The resulting composites have shown promise in applications ranging from the photodegradation of pollutants to photoelectrochemical water splitting for hydrogen production. mdpi.commdpi.com
| Integrated Material | Synthesis Method | Key Enhancement | Potential Application |
| Graphene Quantum Dots (GQDs) | Hydrothermal Method | Enhanced photoactivity, extended light absorption mdpi.com | Photocatalysis, energy production mdpi.com |
| Nitrogen-Doped GQDs | Two-pot Hydrothermal | Lower bandgap energy, reduced toxicity nih.govsemanticscholar.org | Photodynamic therapy, photocatalysis nih.gov |
| Molybdenum Disulfide (MoS₂) | Hydrothermal Method | Efficient charge carrier separation mdpi.com | Hydrogen evolution, photocatalysis mdpi.com |
| Graphene Oxide (GO) | Microwave-Assisted Two-Phase Method | Good crystallinity, narrow particle size distribution google.com | High-quality nanocomposites google.com |
Development of Smart and Responsive Oxygen(2-);titanium(2+) Systems
"Smart" materials, which can respond to external stimuli in a controlled and predictable manner, represent a significant frontier in materials science. Titanium oxide-based systems are being developed to respond to various triggers, including light, magnetic fields, and ultrasound. These responsive properties are paving the way for applications in biomedicine and environmental science. researchgate.net
For example, researchers are exploring stimulus-responsive drug delivery systems using titanium oxide nanotube arrays. researchgate.net In one concept, magnetic nanoparticles are loaded at the bottom of the nanotubes, allowing for a magnetically stimulated release of drug carriers. researchgate.net Another area of interest is sonodynamic therapy, where titanium oxide nanoparticles can be activated by ultrasound to generate reactive oxygen species (ROS) for therapeutic purposes, such as treating malignant gliomas. researchgate.net
The development of hybrid materials is key to creating these smart systems. By combining amorphous titanium oxide with specific organic ligands, materials can be designed that show oxidative activity even in the dark. This is due to the generation and long-term adsorption of superoxide (B77818) radical anions on their surfaces, opening up possibilities for air filters and antimicrobial gauzes without the need for continuous irradiation. researchgate.net
| Stimulus | Responsive System Component | Observed Response | Potential Application |
| Ultrasound | Titanium oxide nanoparticles | Activation and generation of reactive oxygen species (ROS) researchgate.net | Sonodynamic cancer therapy researchgate.net |
| Magnetic Field | Magnetic nanoparticles in TiO₂ nanotubes | Controlled release of drug carriers researchgate.net | Targeted drug delivery researchgate.net |
| UV/Visible Light | Titanium oxide with organic ligands | Generation of superoxide radicals researchgate.net | Self-cleaning surfaces, air purification researchgate.net |
| Solar Radiation | Solar-responsive building envelope coating | Optimized shading and daylighting archello.com | Energy-efficient architecture archello.com |
Artificial Intelligence-Driven Design of Novel Oxygen(2-);titanium(2+) Structures
Researchers have successfully used a combination of structure prediction and machine learning to discover a novel 2D hexagonal structure of titanium dioxide. nccr-marvel.ch This new structure is predicted to be chemically and mechanically stable with a tunable band gap, making it a candidate for applications in hydrogen generation and energy storage. nccr-marvel.ch The use of ML-based schemes can be four orders of magnitude faster than conventional density functional theory (DFT) calculations, dramatically speeding up the screening process for new materials. nccr-marvel.ch
| AI/ML Technique | Purpose | Key Finding/Advantage | Reference |
| Machine Learning with Minima Hopping | Discovery of new 2D TiO₂ structures | Predicted a new, stable hexagonal sheet with a tunable band gap. nccr-marvel.ch | nccr-marvel.ch |
| Bayesian Optimization | Optimization of 3D printing parameters for titanium alloys | Identified a broader processing window for producing dense, high-quality material. technologynetworks.com | technologynetworks.com |
| Long Short-Term Memory (LSTM) Networks | Forecasting aging effects in Li-S batteries | Accurately predicted battery aging up to 100 cycles in advance. rsc.orgrsc.org | rsc.orgrsc.org |
Advanced Manufacturing Techniques for Scalable Oxygen(2-);titanium(2+) Production
The transition of novel materials from the laboratory to industrial applications hinges on the development of scalable and efficient manufacturing techniques. For titanium oxides, research is focused on moving beyond traditional batch processes to advanced methods that offer better control, higher yields, and lower environmental impact.
Advanced synthesis routes include sol-gel processes, chemical and physical vapor deposition, and hydrothermal methods. mdpi.com More recently, techniques like microwave-assisted synthesis have emerged as a rapid and energy-efficient way to produce titanium oxide nanomaterials. mdpi.commdpi.com A novel microwave-assisted hydrothermal method has been developed for the scalable synthesis of uniform layered protonated titanates, a precursor to TiO₂, on various substrates at high production rates. uconn.edu This method is a significant step towards the industrial-level manufacturing of nanoarray-based catalysts. uconn.edu
Another promising technique is Cold Gas Dynamic Spraying (CGDS), a solid-state coating method. CGDS accelerates powder particles to supersonic speeds, bonding them to a substrate through plastic deformation without melting them. mdpi.com This minimizes oxidation and thermal degradation, resulting in dense, low-porosity coatings with excellent properties, suitable for creating corrosion and wear-resistant surfaces. mdpi.com The optimization of these advanced manufacturing processes is crucial for the widespread adoption of titanium oxide-based technologies. pmarketresearch.com
| Manufacturing Technique | Description | Key Advantages |
| Microwave-Assisted Hydrothermal Synthesis | Uses microwave radiation to heat the reaction mixture rapidly and uniformly. mdpi.comuconn.edu | High production rates, energy efficiency, uniform nanoarray growth. uconn.edu |
| Cold Gas Dynamic Spraying (CGDS) | Solid-state deposition where particles are accelerated to supersonic speeds without melting. mdpi.com | Minimal oxidation, dense coatings, low porosity, suitable for temperature-sensitive substrates. mdpi.com |
| Anodization | Electrochemical process to grow a controlled oxide layer on a titanium surface. mdpi.commdpi.com | Formation of highly ordered nanotube arrays with a large surface area. |
| Sol-Gel Method | A wet-chemical technique for fabricating materials from a chemical solution (sol). mdpi.com | Good homogeneity, low processing temperatures, control over particle size. |
Synergistic Effects in Multi-Component Oxygen(2-);titanium(2+)-Based Composites
The development of multi-component composites is a key strategy to unlock properties that are not achievable with a single material. By combining titanium oxide with other materials like polymers, ceramics, or carbon nanostructures, researchers can create composites where the components work together synergistically, meaning the resulting properties are superior to the sum of the individual parts.
Synergy is also crucial for protective coatings. In Al-Zn-TiO₂ composite coatings, the different components provide multi-level protection against corrosion: zinc offers sacrificial protection, aluminum provides a barrier, and the dispersed titanium oxide particles reinforce the matrix and enhance passivation. mdpi.com This synergistic interaction leads to a tenfold reduction in corrosion compared to bare steel. mdpi.com
| Composite System | Components | Synergistic Effect | Enhanced Property |
| Titanium Matrix Composite | Titanium, Graphene Oxide (GO), Carbon Nanotubes (CNT) | GO improves CNT dispersion, leading to in-situ TiC formation. researchgate.net | Mechanical Strength, Hardness researchgate.net |
| Polymer Nanocomposite | Polymer Matrix, TiO₂ filler | Large interfacial area between filler and matrix enhances load transfer. researchgate.net | Mechanical Properties researchgate.net |
| Protective Coating | Aluminum (Al), Zinc (Zn), TiO₂ | Combined sacrificial (Zn), barrier (Al), and reinforcing (TiO₂) action. mdpi.com | Corrosion and Wear Resistance mdpi.com |
| Concrete Composite | Concrete, Nano TiO₂, Waste Glass Powder | Nano TiO₂ acts as a catalyst and filler, improving pozzolanic reaction. nih.gov | Compressive and Flexural Strength nih.gov |
Mechanistic Understanding at the Molecular Level for Oxygen(2-);titanium(2+) Photocatalysis
Advanced research focuses on elucidating the intricate details of these steps. Surface defects, such as oxygen vacancies, play a critical role as they can act as trapping sites for charge carriers, which can influence reaction pathways. acs.org For example, electron spin resonance (ESR) analysis has revealed that the size of anatase particles affects whether charge trapping occurs near the surface or in the bulk, which in turn impacts photocatalytic performance. acs.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structures of photocatalysts. mdpi.com DFT calculations have been used to understand how doping titanium oxide, for instance with nitrogen, alters the band structure by creating new energy levels, thereby enabling visible-light absorption. mdpi.com By studying the structure of the photocatalyst from the molecular form through its amorphous state to the final crystalline phase, researchers can better understand how factors like atomic short-range order and the presence of reduced Ti³⁺ species impact photocatalytic activity. nih.govdesy.de
Key Molecular-Level Mechanisms in Titanium Oxide Photocatalysis:
Charge Carrier Generation: Absorption of a photon with sufficient energy excites an electron from the valence band (VB) to the conduction band (CB), leaving a hole in the VB.
Charge Separation and Transport: The generated electrons and holes must separate and move to the surface. Preventing their recombination is a major challenge and a key area of research. mdpi.commdpi.com
Role of Defects: Oxygen vacancies can create mid-gap energy states that trap excited electrons, potentially facilitating their transfer to reactants or, conversely, acting as recombination centers. acs.org
Surface Redox Reactions: At the surface, trapped electrons reduce adsorbed molecules (like O₂ to form superoxide radicals), while holes oxidize other molecules (like H₂O to form hydroxyl radicals). These highly reactive species are responsible for degrading pollutants or driving chemical reactions like water splitting. mdpi.com
Q & A
Q. Methodological Answer :
- Solid-State Synthesis : Use controlled atmosphere furnaces (e.g., argon or vacuum) to prevent oxidation of Ti²⁺ to Ti⁴⁺. Monitor reaction progress via in-situ X-ray diffraction (XRD) to track phase formation .
- Solution-Based Routes : Employ non-aqueous solvents (e.g., THF, DMF) to stabilize Ti²⁺. Chelating agents like EDTA can mitigate undesired redox reactions. Post-synthesis, validate purity using X-ray photoelectron spectroscopy (XPS) to confirm titanium oxidation states .
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental data for the electronic structure of Oxygen(2-);titanium(2+) systems?
Q. Methodological Answer :
- Hybrid DFT Calculations : Use HSE06 functionals to address self-interaction errors in Ti²⁺ systems. Compare bandgap predictions with experimental UV-Vis-NIR spectra .
- Synchrotron-Based Techniques : Perform resonant inelastic X-ray scattering (RIXS) to probe ligand-to-metal charge transfer transitions. Discrepancies often arise from surface oxidation artifacts; mitigate via argon-ion sputtering before measurement .
Basic: What spectroscopic techniques reliably characterize the oxidation state of titanium in Oxygen(2-);titanium(2+) compounds?
Q. Methodological Answer :
- XPS : Focus on Ti 2p₃/₂ peaks; Ti²⁺ typically appears at ~456 eV, while Ti⁴⁺ is ~458.5 eV. Use charge referencing (e.g., adventitious carbon) to calibrate .
- Electron Paramagnetic Resonance (EPR) : Detect paramagnetic Ti²⁺ centers (d² configuration) at low temperatures (4 K) to avoid signal broadening .
Advanced: How does oxygen mobility in Oxygen(2-);titanium(2+) lattices influence catalytic or electrochemical properties?
Q. Methodological Answer :
- Isotopic Tracer Studies : Use ¹⁸O labeling with time-of-flight secondary ion mass spectrometry (TOF-SIMS) to map oxygen diffusion pathways .
- Operando Raman Spectroscopy : Monitor oxygen vacancy dynamics during redox cycles (e.g., in CO oxidation). Correlate with electrochemical impedance spectroscopy (EIS) to link mobility with conductivity .
Basic: How can researchers assess the stability of Oxygen(2-);titanium(2+) under reactive atmospheres?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under O₂/N₂ gradients to quantify oxidation resistance. Pair with post-test XRD to identify secondary phases (e.g., TiO₂) .
- Accelerated Aging Tests : Expose samples to humidified air (85% RH) for 72+ hours. Use XPS to detect surface Ti⁴⁺ formation, indicating instability .
Advanced: What causes discrepancies in reported charge states (e.g., Ti²⁺ vs. Ti⁴⁺) for nominally similar Oxygen(2-);titanium(2+) compounds?
Q. Methodological Answer :
- Synthesis Condition Variability : Trace O₂ contamination during synthesis can oxidize Ti²⁺. Implement strict glovebox protocols (O₂ < 0.1 ppm) and validate via gas chromatography .
- Surface vs. Bulk Analysis : Depth-profiling XPS (e.g., with Ar⁺ etching) distinguishes surface oxidation (Ti⁴⁺) from bulk Ti²⁺. Neutron diffraction may further clarify bulk structure .
Advanced: How to design experiments investigating oxygen’s role in destabilizing Oxygen(2-);titanium(2+) during catalytic cycles?
Q. Methodological Answer :
- Microreactor Systems : Use microfluidic reactors with controlled O₂ partial pressures. Couple with mass spectrometry to track gaseous byproducts (e.g., CO₂ in oxidation reactions) .
- Computational Fluid Dynamics (CFD) : Model gas-liquid interfacial effects on oxygen availability, which may limit reaction rates despite bulk Ti²⁺ stability .
Basic: What theoretical frameworks guide the study of electronic interactions in Oxygen(2-);titanium(2+) systems?
Q. Methodological Answer :
- Crystal Field Theory (CFT) : Predict d-orbital splitting in octahedral Ti²⁺ sites. Validate with UV-Vis absorption spectra .
- Density Functional Theory (DFT) : Apply Hubbard U corrections (e.g., +4 eV for Ti 3d orbitals) to improve accuracy for strongly correlated systems .
Advanced: How to address reproducibility challenges in synthesizing Oxygen(2-);titanium(2+) across labs?
Q. Methodological Answer :
- Standardized Protocols : Publish detailed synthesis steps in open-access repositories (e.g., protocols.io ), including furnace ramp rates and solvent purity thresholds .
- Interlaboratory Studies : Collaborate to test identical samples with shared characterization tools (e.g., round-robin XRD analysis) .
Advanced: What statistical methods resolve conflicting data on oxygen vacancy concentrations in Oxygen(2-);titanium(2+) compounds?
Q. Methodological Answer :
- Bayesian Inference : Model vacancy distributions using neutron scattering data as priors. Compare with positron annihilation lifetime spectroscopy (PALS) results .
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining XRD, XPS, and EPR to identify outlier methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
